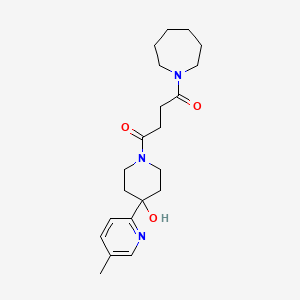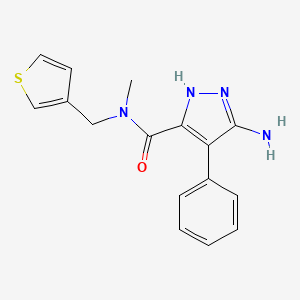![molecular formula C12H13NO6 B5490653 [2-ethoxy-6-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5490653.png)
[2-ethoxy-6-(2-nitrovinyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-ethoxy-6-(2-nitrovinyl)phenoxy]acetic acid, commonly known as ENVA, is a synthetic compound that belongs to the family of phenoxyacetic acids. ENVA is a potent herbicide that is used to control weed growth in various crops. It was first synthesized in the 1970s and has since been used extensively in agricultural practices. In recent years, ENVA has gained attention for its potential use in scientific research applications due to its unique properties.
Mecanismo De Acción
ENVA works by inhibiting the activity of an enzyme called acetolactate synthase (ALS) in plants. ALS is involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting the activity of ALS, ENVA prevents the synthesis of these amino acids, leading to the death of the plant. In scientific research, ENVA is believed to work by a similar mechanism, inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
ENVA has been found to have several biochemical and physiological effects. In plants, ENVA causes the accumulation of toxic metabolites, leading to oxidative stress and cell death. In scientific research, ENVA has been found to induce apoptosis, or programmed cell death, in cancer cells. ENVA has also been found to have antioxidant properties and can scavenge free radicals, which are implicated in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENVA has several advantages for lab experiments. It is a potent and selective inhibitor of ALS, making it an ideal tool for studying the biosynthesis of branched-chain amino acids. ENVA is also relatively stable and can be stored for extended periods without significant degradation. However, ENVA has some limitations. It is highly toxic and must be handled with care. ENVA also has limited water solubility, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
ENVA has several potential future directions in scientific research. One area of interest is in the development of novel cancer therapies. ENVA has shown promising results in preclinical studies and may have potential as a chemotherapeutic agent. Another potential direction is in the development of new herbicides. ENVA's unique mechanism of action makes it an attractive candidate for weed control, and researchers are exploring ways to optimize its efficacy and reduce its environmental impact. Finally, ENVA's antioxidant properties may have potential in the development of new treatments for oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, [2-ethoxy-6-(2-nitrovinyl)phenoxy]acetic acid, or ENVA, is a synthetic compound with several potential applications in scientific research. ENVA's unique properties, including its potent inhibition of ALS and its anti-tumor and anti-inflammatory properties, make it an attractive candidate for further study. While ENVA has some limitations, such as its toxicity and limited water solubility, its potential for use in cancer therapy, herbicides, and oxidative stress-related diseases make it an exciting area of research for the future.
Métodos De Síntesis
ENVA is synthesized through a multi-step process that involves the reaction of 2-nitroethanol with 2,6-dimethoxyphenol in the presence of a strong base. The resulting intermediate is then treated with ethyl chloroacetate to form the final product. This synthesis method has been optimized over the years to increase the yield and purity of ENVA.
Aplicaciones Científicas De Investigación
ENVA has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that ENVA has anti-tumor properties and can inhibit the growth of cancer cells in vitro. ENVA has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-[2-ethoxy-6-[(Z)-2-nitroethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-2-18-10-5-3-4-9(6-7-13(16)17)12(10)19-8-11(14)15/h3-7H,2,8H2,1H3,(H,14,15)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJKPSJOACENJS-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC(=O)O)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OCC(=O)O)/C=C\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzimidazol-2-yl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5490574.png)
![N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5490578.png)
![1-[2-(3-methylphenoxy)propanoyl]azepane](/img/structure/B5490581.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5490597.png)
![1-methyl-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5490602.png)
![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5490605.png)
![N-benzyl-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490609.png)

![1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5490623.png)
![N-cyclopentyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5490638.png)
![N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5490649.png)

